Product packaging for Tylosin B(Cat. No.:CAS No. 11032-98-7)

Tylosin B

カタログ番号: B134032
CAS番号: 11032-98-7
分子量: 771.9 g/mol
InChIキー: QRPHLEPFYLNRDA-NLGRAQRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tylosin B is a natural product found in Streptomyces fradiae with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H65NO14 B134032 Tylosin B CAS No. 11032-98-7

特性

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPHLEPFYLNRDA-NLGRAQRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016177
Record name Tylosin B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11032-98-7
Record name Desmycosin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tylosin B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tylosin B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside
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Research Contextualization of Tylosin B Within Macrolide Antibiotics

Tylosin (B1662201) B as a Component and Derivative within the Tylosin Complex

The formation of Tylosin B can occur through both controlled industrial processes and natural environmental degradation pathways.

In Controlled Environments: this compound (desmycosin) is recognized as a metabolite of Tylosin A chem960.com. Its formation is specifically observed in acidic media, particularly when the pH falls below 4 nih.govchem960.com. Within the complex biosynthetic pathway of tylosin by Streptomyces fradiae, lactenocin (B1674228) serves as an immediate precursor to both macrocin (B1239957) (Tylosin C) and desmycosin (this compound). Furthermore, desmycosin (this compound) itself acts as a direct precursor to the final product, tylosin (Tylosin A). The biosynthesis of tylosin and its components is governed by the Tyl polyketide synthase (PKS) system in S. fradiae. Specific enzymes, such as aspartate aminotransferase, valine dehydrogenase, and threonine dehydratase, are essential for tylosin biosynthesis in Streptomyces fradiae NRRL 2702. Notably, high concentrations of ammonium (B1175870) ions have been shown to repress the biosynthesis of these crucial enzymes and, consequently, tylosin production.

In Natural Environments: this compound can also arise from the degradation of other tylosin components in natural settings like water and soil. Studies have indicated slight increases in this compound concentrations in pond water when exposed to light, suggesting its formation as a photodegradation product of Tylosin A. This implies that Tylosin A can undergo transformation into this compound in aquatic environments under light exposure. Microbial degradation also contributes to this compound formation; for instance, Burkholderia vietnamiensis has been shown to degrade tylosin, with a proposed pathway involving the initial desugaring and transformation of Tylosin A into this compound. Similarly, aerobic degradation of Tylosin A in media containing manure has been observed to produce this compound as a major degradation product.

The relative antimicrobial activities of the tylosin derivatives demonstrate that this compound retains a substantial portion of Tylosin A's potency.

Table 1: Relative Antimicrobial Activities of Tylosin Derivatives nih.gov

Tylosin DerivativeRelative Antimicrobial Activity (vs. Tylosin A = 1.0)
Tylosin A1.0
This compound0.83
Tylosin C0.75
Tylosin D0.35

In certain commercial tylosin preparations, such as tylosin phosphate (B84403) and tartrate, the content of this compound can be as high as 19% chem960.com. Furthermore, in studies examining residues after prolonged withdrawal periods (e.g., 294 days), the ratio of Tylosin A to this compound has been observed to be similar, averaging around 1.2:1 nih.gov. This suggests that under certain conditions, the contributions of Tylosin A and its primary breakdown product, this compound, to the total antimicrobial load can be of comparable importance nih.gov. High-performance liquid chromatography (HPLC) is a widely used analytical method for the precise quantitation of tylosin and its various degradants, including this compound, in different matrices nih.govchem960.comgoogle.comfao.org.

Biosynthetic Pathways and Genetic Regulation Relevant to Tylosin B

Organization of the Tylosin (B1662201) Biosynthetic Gene Cluster in Streptomyces fradiae

The genetic blueprint for Tylosin B biosynthesis is located within the tylosin-biosynthetic (tyl) gene cluster in Streptomyces fradiae. nih.gov This extensive gene cluster spans approximately 85 kb of the bacterial genome. oup.com Analysis of this region has revealed a highly organized structure containing genes that code for the polyketide synthase, tailoring enzymes, resistance mechanisms, and regulatory proteins. nih.govnih.govmicrobiologyresearch.org

The tyl cluster is characterized by several open reading frames (ORFs), with many of the genes organized into operons, allowing for coordinated expression. jmb.or.kr For instance, a 12.9 kb region at the left edge of the cluster contains 11 ORFs, ten of which are directly involved in the biosynthetic pathway. nih.govmicrobiologyresearch.org These genes encode a variety of enzymes crucial for the step-by-step assembly and modification of the tylosin molecule.

Below is a table summarizing some of the key genes within the tyl cluster and their putative functions as identified through sequence analysis and genetic studies. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org

Gene/ORFEncoded Protein/Putative Function
tylG Polyketide Synthase (PKS)
tylE O-Methyltransferase
tylF O-Methyltransferase
tylD Ketoreductase
tylJ Epimerase
tylN Glycosyltransferase
tylH1 Cytochrome P450
tylH2 Ferredoxin
tylP Acyl-CoA Oxidase / Regulatory Factor Receptor
tylQ Receptor of Regulatory Factors
tlrB Tylosin Resistance Determinant

Enzymatic Modifications in this compound Formation

The formation of this compound from basic metabolic precursors is a multi-step enzymatic process. This pathway begins with the synthesis of a macrolactone precursor, which is subsequently modified by the attachment and alteration of sugar moieties.

The core structure of this compound is a 16-membered macrolactone ring called tylactone (B1246279). oup.com The synthesis of this precursor is catalyzed by a large, multi-domain enzyme complex known as a Type I polyketide synthase (PKS). nih.govnih.gov The genes encoding this PKS, collectively referred to as tylG, are a major component of the tyl cluster. oup.com

The Tylosin PKS functions as an assembly line, where each module is responsible for a specific condensation and modification step in the growing polyketide chain. nih.govresearchgate.net The process starts with a loading module and proceeds through seven extension modules, each adding a specific extender unit (propionyl-CoA or methylmalonyl-CoA) to the chain. nih.govresearchgate.net The stereochemistry of the final macrolactone is determined by the catalytic domains within each PKS module, particularly the ketoreductase (KR) and dehydratase (DH) domains. nih.govrsc.org Once the full-length polyketide chain is assembled, it is cyclized and released by a terminal thioesterase (TE) domain to form tylactone. nih.gov

The formation of the D-mycinose sugar attached to the tylactone core involves a two-step methylation of a 6-deoxy-D-allose precursor. oup.com This process is catalyzed by two distinct S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, TylE and TylF. oup.comnih.gov

TylE : This enzyme catalyzes the first methylation step, transferring a methyl group to the 2'''-hydroxyl group of the 6-deoxy-D-allose moiety after it has been attached to the macrolactone. oup.comjst.go.jp

The sequential action of these two methyltransferases is crucial for the formation of the mature mycinose (B1239270) sugar.

The enzymes involved in mycinose biosynthesis exhibit a high degree of substrate specificity, which is essential for the ordered assembly of the final molecule. The O-methyltransferases, TylE and TylF, are highly selective for their respective substrates. nih.gov

Structural and functional studies of homologous enzymes, such as MycF, have provided insights into the basis of this specificity. nih.govnih.gov The binding of the SAM cofactor can induce conformational changes in the enzyme's active site, creating a specific binding pocket for the sugar substrate. nih.govnih.gov A single amino acid substitution in a related methyltransferase was shown to relax substrate specificity while maintaining regiospecificity, highlighting the potential for enzyme engineering to create novel macrolide structures. nih.gov This demonstrates that while the native enzymes are highly specific, there is a degree of "promiscuity" that can be exploited. This inherent specificity ensures the correct sequence of methylation events, first at the 2'-hydroxyl and then at the 3'-hydroxyl, to produce mycinose. nih.gov

Glycosylation and Methylation Enzymes Affecting this compound Structure

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The production of this compound is tightly regulated at the transcriptional level through a complex cascade involving multiple regulatory proteins encoded within the tyl gene cluster. jmb.or.krresearchgate.netkoreascience.kr This intricate network ensures that the antibiotic is produced at the appropriate time and in the correct amounts.

The regulatory system involves at least five key proteins: two repressors (TylP and TylQ) and three activators (TylS, TylU, and TylR). researchgate.netnih.gov

TylR : This is a pathway-specific activator that directly controls the transcription of most of the tyl biosynthetic genes, including those for polyketide synthesis, sugar synthesis and attachment, and ring oxidation. nih.govresearchgate.net

TylS and TylU : These are activators that control the expression of tylR. jmb.or.krnih.gov

TylQ : This protein acts as a repressor, negatively regulating the expression of tylR. jmb.or.krnih.gov

TylP : This is a γ-butyrolactone receptor that represses the expression of tylQ and tylS. researchgate.netnih.gov

The interplay between these activators and repressors forms a regulatory cascade. jmb.or.krresearchgate.net At the top of the cascade, TylP controls the expression of other regulators. The expression of the key activator, tylR, is in turn controlled by the balance between the activator TylS (assisted by TylU) and the repressor TylQ. jmb.or.kr This complex regulatory model allows for fine-tuned control over tylosin production. While transcriptional regulation of the tyl cluster is well-documented, specific details on post-transcriptional regulation mechanisms, such as those involving mRNA stability, are less characterized in the context of tylosin biosynthesis. plos.org

Role of Regulatory Genes (TylQ, TylP, TylS, TylR, TylT) in Production Modulation

The tyl gene cluster in S. fradiae is notable for containing a rich collection of at least five regulatory genes that orchestrate a hierarchical control system. nih.gov These genes—TylQ, TylP, TylS, TylR, and TylT—interact to fine-tune the expression of the structural genes responsible for synthesizing the tylosin molecule.

TylR is the key pathway-specific activator, directly controlling the transcription of most of the tylosin-biosynthetic genes. nih.govresearchgate.net It is responsible for activating genes involved in the synthesis and attachment of all three of tylosin's sugars, the oxidation of the polyketide ring, and at least one of the polyketide synthase (PKS) megagenes. researchgate.net

TylS is an activator belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family. nih.govnih.gov Its primary role is the transcriptional activation of tylR. nih.govresearchgate.net While it may have some influence on other genes, its main effect is exerted through its control over the master activator, TylR. researchgate.net

TylQ functions as a repressor in the regulatory cascade. nih.gov At the initial stages of fermentation, TylQ represses the expression of tylR, thereby downregulating tylosin production. nih.govresearchgate.net This repression is a key control point in the timing of antibiotic synthesis.

TylP acts as a receptor for gamma-butyrolactone (B3396035) signaling molecules. nih.govnih.gov Gamma-butyrolactones are hormone-like molecules that regulate secondary metabolism in Streptomyces. researchgate.net TylP binds to the promoter regions of tylP, tylQ, and tylS, downregulating their expression. nih.govresearchgate.net The binding of a specific gamma-butyrolactone ligand to TylP disrupts this DNA binding, releasing the repression and allowing the biosynthetic process to proceed. nih.gov

TylT is another regulatory protein encoded within the cluster and is also a member of the SARP family, though its specific role in the regulatory network is less characterized compared to the others. nih.gov

The interplay between these regulators forms a precise control mechanism. TylP, in response to a signaling molecule, controls the expression of both the repressor TylQ and the activator TylS. nih.gov In turn, TylQ and TylS create a finely balanced system of repression and activation that directly targets tylR, the ultimate activator of the biosynthetic genes. researchgate.netnih.gov

GeneProtein Family/TypeFunction in Tylosin BiosynthesisTarget Gene(s)
TylRPathway-specific activatorDirectly activates the transcription of most tylosin biosynthetic genes. nih.govresearchgate.netMultiple tyl structural genes (PKS, sugar biosynthesis, etc.). researchgate.net
TylSSARP family activatorActivates the transcription of tylR. nih.govresearchgate.nettylR, tylU. researchgate.netnih.gov
TylQRepressorRepresses the expression of tylR in the early stages of fermentation. nih.govresearchgate.nettylR. nih.govnih.gov
TylPγ-butyrolactone receptorDownregulates expression of tylP, tylQ, and tylS; repression is lifted by a signaling molecule. nih.govtylP, tylQ, tylS. nih.govresearchgate.net
TylTSARP family activatorPathway-specific regulatory protein. nih.govNot fully characterized.

Engineering Strategies for Enhanced Production and Diversification

The detailed understanding of the genetic regulation of tylosin biosynthesis provides a roadmap for rational metabolic engineering to improve antibiotic yields. researchgate.net Strategies have focused on manipulating regulatory genes, precursor supply, and gene expression coordination.

One of the most effective strategies is the overexpression of the pathway-specific activator gene, tylR. In one study, overexpression of tylR in S. fradiae led to a 60–70% increase in tylosin production without negatively impacting bacterial growth. nih.gov This highlights the pivotal role of TylR as a rate-limiting factor in biosynthesis.

More advanced approaches have employed combinatorial metabolic engineering. nih.gov In a hyperproducing Streptomyces xinghaiensis strain, various genes were overexpressed both individually and in combination. nih.govnih.gov

Overexpression of the tylosin efflux gene tlrC increased production by 18%. nih.gov

Overexpression of the activator tylR enhanced production by 11%. nih.govnih.gov

Enhancing the supply of the methyl donor S-adenosyl methionine (SAM) through overexpression of SAM biosynthesis genes (metKcs, adoKcs-metFcs) increased yields by 11-12%. nih.gov

When these genes were combined, further improvements were observed. Co-overexpression of four transcripts (tlrC, metKcs, adoKcs-metFcs, and tylR) resulted in a 23% total increase in tylosin production, reaching a titer of 10.93 g/L. nih.govnih.gov To optimize this combinatorial effect, the genes were rearranged into synthetic operons to better coordinate their expression. This refined strategy yielded a further increase in production to 11.35 g/L. researchgate.netnih.govnih.gov

Another avenue for development is the creation of novel hybrid antibiotics. The introduction of tylosin biosynthetic genes into other organisms that produce macrolides can potentially be used to generate new chemical structures with unique properties. google.com This approach leverages the modular nature of polyketide synthesis to create diversified compounds.

Engineering StrategyTarget Gene(s)OrganismResulting Improvement in Tylosin Production
Single Gene OverexpressiontylRS. fradiae60-70% increase. nih.gov
Single Gene OverexpressiontlrC (efflux pump)S. xinghaiensis18% increase. nih.gov
Single Gene OverexpressionmetKcs (SAM synthetase)S. xinghaiensis12% increase. nih.gov
Combinatorial OverexpressionmetKcs + adoKcs-metFcsS. xinghaiensis22% increase. nih.gov
Combinatorial OverexpressiontlrC + metKcs + adoKcs-metFcs + tylRS. xinghaiensis23% increase (10.93 g/L). nih.govnih.gov
Coordinated Operon ExpressionRearranged operon of tlrC, metKcs, adoKcs-metFcs, tylRS. xinghaiensisFurther enhancement to 11.35 g/L. researchgate.netnih.govnih.gov

Molecular and Cellular Mechanisms of Tylosin B Action

Ribosomal Binding and Inhibition of Protein Synthesis

Tylosin (B1662201) B's inhibitory activity stems from its reversible binding to the bacterial ribosome, a complex molecular machine responsible for translating genetic information into proteins toku-e.comwikipedia.orgtoku-e.comsigmaaldrich.comtaylorandfrancis.commdpi.com.

Tylosin B specifically binds to the 23S ribosomal RNA (rRNA) within the large 50S ribosomal subunit toku-e.comtoku-e.comsigmaaldrich.comtaylorandfrancis.commdpi.comresearchgate.netuniversiteitleiden.nl. This binding occurs within the nascent peptide exit tunnel (NPET), a critical pathway through which newly synthesized polypeptide chains emerge from the ribosome mdpi.comnih.govnih.govnih.govpnas.orgd-nb.infopnas.orgpnas.org. The interaction can also involve the L27 protein of the 50S ribosomal subunit toku-e.com.

Key nucleotides within the 23S rRNA, such as A2058 and G748, are implicated in the binding site of macrolides, including tylosin researchgate.netuniversiteitleiden.nlnih.govpnas.orgnih.govpnas.orgembopress.org. The unique glycosylation patterns of tylosin, particularly the sugars extending from the 5- and 14-positions of its macrolactone ring, are crucial for its precise fit within this ribosomal binding site and its interaction with specific ribosomal methylations nih.govpnas.org.

Research indicates that tylosin's binding to Escherichia coli ribosomes is a two-step process. Initially, a low-affinity binding site at the entrance of the exit tunnel is engaged, primarily through the antibiotic's hydrophobic regions. Subsequently, slow conformational changes, mediated by the hydrophilic portion of the antibiotic, drive the drug deeper into a high-affinity binding site within the tunnel. The mycinose (B1239270) sugar moiety of tylosin plays a role in facilitating this rapid shift to the high-affinity site through its interaction with the loop of helix 35 in domain II of the 23S rRNA researchgate.net.

The properties of this compound are summarized in the table below:

PropertyValueSource
CAS Number11032-98-7 toku-e.com
Molecular FormulaC₃₉H₆₅NO₁₄ toku-e.com
Molecular Weight771.93 toku-e.com

The binding of this compound to the 50S ribosomal subunit directly inhibits mRNA-directed protein synthesis toku-e.comtoku-e.com. Macrolides generally impede protein synthesis by obstructing the passage of nascent polypeptides through the ribosomal exit tunnel toku-e.comtoku-e.comsigmaaldrich.commdpi.comnih.govnih.govnih.govpnas.orgd-nb.inforcsb.orgnih.gov. This interference can manifest as a direct blocking of the nascent peptide chain's passage and/or by disrupting peptide bond formation toku-e.comtaylorandfrancis.commdpi.comnih.govnih.govpnas.orgnih.govuzh.ch.

While early models proposed that macrolides acted as general "tunnel plugs" that halted the synthesis of all proteins, more recent evidence suggests a more nuanced and selective mechanism. Macrolides, including tylosin, can selectively inhibit the translation of a subset of cellular proteins, with their action being dependent on the specific sequence of the nascent protein and the antibiotic's structure nih.govnih.govpnas.orgd-nb.infonih.govuzh.ch. Tylosin has been observed to cause translation arrest at specific codons nih.gov.

Comparative Analysis of Peptidyl Transferase Activity Inhibition

A notable distinction in the mechanism of this compound, when compared to other macrolides, lies in its effect on peptidyl transferase activity. This compound has been explicitly shown not to inhibit peptidyl transferase toku-e.comfao.org.

This contrasts with other 16-membered macrolides, such as carbomycin (B1668359) and spiramycin (B21755), which do exhibit varying degrees of peptidyl transferase inhibition. For instance, carbomycin can achieve 100% inhibition, while spiramycin shows approximately 85% inhibition nih.govuzh.chnih.gov. Tylosin (referring to the mixture, predominantly Tylosin A) has been reported to inhibit peptidyl transferase by approximately 60% nih.govuzh.ch. The presence of a mycarose (B1676882) sugar in some macrolides, like Tylosin A, carbomycin, and spiramycin, has been correlated with their ability to inhibit peptidyl transferase, a feature absent in this compound (desmycosin) fao.orgnih.gov. The extended disaccharide side chain at the C5 position of the macrolactone ring in these larger macrolides is believed to enable them to reach deeper into the peptidyl transferase center (PTC) and interfere with peptide bond formation nih.govuzh.ch. Erythromycin (B1671065), a 14-membered macrolide with a shorter side chain, does not inhibit peptidyl transferase activity uzh.ch.

The comparative effects on peptidyl transferase activity are summarized below:

CompoundPeptidyl Transferase InhibitionSource
This compoundNo inhibition toku-e.comfao.org
Tylosin (mixture)~60% inhibition nih.govuzh.ch
Carbomycin100% inhibition nih.govuzh.chnih.gov
Spiramycin85% inhibition nih.govuzh.chnih.gov
ErythromycinNo inhibition uzh.ch

Spectrum of Antimicrobial Activity and Potency of Tylosin B

Efficacy against Gram-Positive Bacterial Pathogens

Tylosin (B1662201) B, as a component of the tylosin complex, demonstrates a broad spectrum of activity against various Gram-positive bacterial pathogens. This includes key genera such as Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix wikipedia.orgrooyandarou.com. Research indicates its effectiveness against Clostridium perfringens, a causative agent of necrotic enteritis in chickens defra.gov.uknoahcompendium.co.ukjmb.or.kr. In studies involving rumen bacteria, tylosin has been shown to inhibit the growth of Gram-positive bacteria, including those with Gram-negative staining but Gram-positive ultrastructure cell walls, such as Butyrivibrio fibrisolvens and ruminococci vfu.cz. In vitro evaluations of desmycosin (Tylosin B) derivatives have consistently shown good antimicrobial activity against Gram-positive bacteria acs.orgnih.gov.

Activity Profiles against Mycoplasma Species

This compound and the broader tylosin compound are exceptionally active against Mycoplasma species, which are known for their lack of a cell wall and susceptibility to macrolide antibiotics toku-e.comtoku-e.comwikipedia.orgmdpi.com. This activity extends to various Mycoplasma strains isolated from both mammalian and avian hosts wikipedia.org. Specific examples include Mycoplasma bovis, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 4 µg/ml wikipedia.org. Tylosin is also highly effective against Mycoplasma gallisepticum, responsible for chronic respiratory disease (CRD) in chickens and infectious sinusitis in turkeys, and Mycoplasma synoviae, which causes airsacculitis in chickens defra.gov.ukrooyandarou.comnoahcompendium.co.uk. Representative MIC values for Mycoplasma hyopneumoniae range from 0.015 to 0.3 µg/mL toku-e.com.

Table 1: Representative MIC Values for Tylosin (including this compound) against Select Pathogens

PathogenMIC Range (µg/mL)Reference
Mycoplasma bovis0.06 - 4 wikipedia.org
Mycoplasma hyopneumoniae0.015 - 0.3 toku-e.com
Staphylococcus aureus0.5 - >128 wikipedia.org
Streptococcus pneumoniae0.125 - 64 toku-e.com

Relative Antimicrobial Potency of this compound Derivatives

Table 2: Relative Antimicrobial Potency of Tylosin Derivatives

Tylosin DerivativeRelative Potency (Tylosin A = 1.0)Reference
Tylosin A1.0 fao.org
This compound0.83 fao.org
Tylosin C0.75 fao.org
Tylosin D0.35 fao.org

Despite the lower relative potency compared to tylosin A, this compound has been shown to possess almost identical antibacterial activity to tylosin A in some comparative antibacterial evaluations fao.org. Furthermore, efforts in medicinal chemistry have focused on synthesizing semisynthetic derivatives of desmycosin (this compound) to explore structure-activity relationships and potentially enhance potency or broaden the antimicrobial spectrum acs.orgnih.gov. For instance, 4'-deoxy-10,11,12,13-tetrahydro-desmycosin, a derivative of tetrahydro-desmycosin, maintained the antibacterial spectrum of tylosin and showed some improvement against tylosin-sensitive Staphylococci and Haemophilus influenzae fao.org. Recent research aims to expand the antibacterial spectrum of tylosin derivatives, including those based on desmycosin, to combat Gram-negative and drug-resistant bacteria sioc-journal.cn.

Mechanisms of Resistance to Tylosin B

Ribosomal Methylation as a Resistance Mechanism

One of the most prevalent and effective resistance mechanisms against macrolides like tylosin (B1662201) B involves the modification of the ribosomal target site through methylation.

Tylosin exerts its antimicrobial action by binding within the peptide exit tunnel of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis nih.gov. Streptomyces fradiae, the natural producer of tylosin, employs self-protection mechanisms, including the expression of specific methyltransferases. The tlrB and tlrD genes in S. fradiae encode methyltransferases that introduce single methyl groups at specific nucleotides of the 23S ribosomal RNA (rRNA): TlrB (also known as RlmAII) targets guanine (B1146940) 748 (G748), and TlrD (also known as ErmN) targets adenine (B156593) 2058 (A2058) nih.govpsu.edupnas.orgpnas.orgpnas.orgresearchgate.netmcmaster.canih.govuniversiteitleiden.nl.

Crucially, neither TlrB-mediated methylation at G748 nor TlrD-mediated methylation at A2058 is sufficient on its own to confer high-level resistance to tylosin B nih.govpnas.orgpnas.orgpnas.orgresearchgate.netnih.govwku.edu. Instead, resistance is conferred by the synergistic action of both methylations nih.govpnas.orgpnas.orgpnas.orgresearchgate.netnih.govwku.edu. Studies have demonstrated that the co-expression of tlrB and tlrD can lead to a substantial increase in tylosin resistance, with reported increases of up to 256-fold in minimum inhibitory concentration (MIC) levels in Streptomyces lividans and Escherichia coli compared to the effect of either gene alone nih.gov. This synergistic mechanism highlights the complex interplay between different ribosomal modifications in conferring robust resistance.

The following table illustrates the synergistic effect of TlrB and TlrD on tylosin resistance:

Methyltransferase(s) ExpressedTarget Nucleotide(s) on 23S rRNAFold Resistance to Tylosin (vs. susceptible strain)Source Organism for Expression
TlrB aloneG7484-fold nih.govS. lividans, E. coli nih.gov
TlrD aloneA20584-fold nih.govS. lividans, E. coli nih.gov
TlrB + TlrD (Co-expression)G748 and A2058256-fold nih.govS. lividans, E. coli nih.gov

The specificity of this synergistic ribosomal methylation mechanism is closely linked to the glycosylation patterns of macrolide antibiotics. This resistance mechanism is particularly effective against macrolides such as tylosin and mycinamycin, which feature sugar moieties extending from the 5- and 14-positions of their macrolactone ring pnas.orgpnas.orgpnas.org. In contrast, this synergistic resistance is not observed for macrolides with different sugar constellations, including erythromycin (B1671065), carbomycin (B1668359), and spiramycin (B21755) pnas.orgpnas.orgpnas.org. The precise alignment of the G748 and A2058 methylations with the glycosylation patterns of tylosin and mycinamycin provides clear insight into how these macrolides interact with their binding site within the bacterial 50S ribosomal subunit pnas.orgpnas.org.

Efflux Pump Systems Mediating Resistance

Efflux pump systems represent another critical mechanism by which bacteria can develop resistance to this compound. These systems actively transport the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration to sub-inhibitory levels and preventing it from reaching its ribosomal target mdpi.com.

In Streptomyces fradiae, the tlrC gene encodes an efflux pump that confers a modest level of resistance to tylosin nih.govpnas.orgresearchgate.netasm.org. Beyond Streptomyces, other efflux pumps, such as those encoded by the msrC gene, have been identified in macrolide-resistant enterococci and contribute to tylosin resistance nih.gov. Research indicates that exposure to sub-lethal concentrations of tylosin can induce the activation of efflux systems and their global regulators in bacteria, which can subsequently lead to reduced susceptibility not only to tylosin but also to other unrelated antibiotics like florfenicol (B1672845) and tetracycline (B611298) researchgate.net. This highlights the potential for tylosin exposure to contribute to multidrug resistance phenotypes.

Enzymatic Inactivation and Detoxification Pathways

Bacterial resistance to macrolides, including this compound, can also occur through enzymatic inactivation or detoxification pathways bimeda.iemdpi.comhpra.ie. These enzymes chemically modify the antibiotic molecule, rendering it ineffective at inhibiting bacterial protein synthesis. While ribosomal methylation and efflux pumps are well-characterized for this compound, enzymatic inactivation is a general mechanism of macrolide resistance, indicating its potential role in this compound resistance as well bimeda.iehpra.ie.

Genetic Determinants and Transfer of Resistance (erm genes, tlr genes)

The genetic basis of this compound resistance is primarily linked to specific gene families, notably the erm (erythromycin ribosomal methylation) and tlr (tylosin resistance) genes. These genes can be transferred horizontally between bacteria, facilitating the rapid dissemination of resistance.

The erm genes encode rRNA methyltransferases that modify the A2058 nucleotide in the 23S rRNA, leading to the MLS_B resistance phenotype researchgate.netasm.orgnih.govhpra.ieasm.orgoup.com. This modification prevents macrolides, lincosamides, and streptogramin B antibiotics from binding effectively to the ribosome asm.org. The erm(B) gene is a particularly common determinant of macrolide resistance in enterococci, including resistance to tylosin nih.govasm.orgfrontiersin.org. Studies have shown that the presence of erm genes, such as erm(A), erm(B), erm(C), erm(F), erm(G), and erm(Q), can be selected for by tylosin usage, even in the absence of other macrolides like erythromycin cabidigitallibrary.org.

The tlr genes are specific resistance determinants found in Streptomyces fradiae. As mentioned, tlrB and tlrD are key methyltransferase genes responsible for synergistic tylosin resistance nih.govpnas.orgpnas.orgpnas.orgresearchgate.netuniversiteitleiden.nl. Additionally, tlrA (also known as ermSF or ermS) and tlrC (an efflux pump) are also part of the tylosin resistance arsenal (B13267) in S. fradiae nih.govpsu.edupnas.orgresearchgate.netuniversiteitleiden.nlasm.org.

The transfer of these resistance genes, including erm and tlr genes, can occur via mobile genetic elements such as plasmids, transposons, and integrative and conjugative elements hpra.iefrontiersin.org. This horizontal gene transfer (HGT) is a major driver of the spread of antibiotic resistance among bacterial populations, including those exposed to tylosin in agricultural settings hpra.iefrontiersin.org. For instance, erm(B) and tet(M) genes are frequently associated with the Tn916 family of mobile genetic elements common in enterococci, suggesting that tylosin use can co-select for tetracycline resistance as well frontiersin.org.

Cross-Resistance Dynamics with Other Macrolide-Lincosamide-Streptogramin B (MLS_B) Antibiotics

This compound belongs to the macrolide-lincosamide-streptogramin B (MLS_B) superfamily of antibiotics bimeda.ieasm.orghpra.ieasm.orgfrontiersin.org. A significant characteristic of resistance to antibiotics within this group is the phenomenon of cross-resistance, where resistance to one member of the MLS_B family confers resistance to other members bimeda.iehpra.ieasm.orgfrontiersin.org.

The primary mechanism driving this cross-resistance is the ribosomal methylation mediated by erm genes. Since erm genes, particularly erm(B), modify the common ribosomal target site (A2058 of 23S rRNA) for all MLS_B antibiotics, resistance to this compound often leads to resistance to other macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin (B1669177), lincomycin), and streptogramin B antibiotics bimeda.ieasm.orgnih.govhpra.ieasm.orgoup.comfrontiersin.org. This implies that the use of tylosin can select for bacteria that are resistant to other medically important antibiotics, even if those other antibiotics are not directly used nih.govfrontiersin.org. This dynamic underscores the broader public health implications of tylosin use, particularly in animal agriculture, due to the potential for co-selection and dissemination of resistance genes that affect human therapeutic options nih.govfrontiersin.org.

Analytical Methodologies for Tylosin B Characterization and Monitoring

Advanced Chromatographic Techniques

Chromatography is the cornerstone of Tylosin (B1662201) B analysis, providing the necessary separation from complex matrix components and other related tylosin factors. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (MS) are the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Tylosin B. Due to the multi-component nature of commercial tylosin, which includes Tylosin A, B, C, and D, chromatographic separation is essential. Reversed-phase HPLC is the most common approach, effectively separating these structurally similar compounds.

Methods typically employ C8 or C18 columns with gradient elution. The mobile phase often consists of an aqueous component (like a phosphate (B84403) buffer or diluted formic acid) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net UV detection is frequently set at approximately 280-292 nm, which is the absorption maximum for the tylosin family of compounds. nih.govreddit.com One study achieved baseline separation of this compound, Tylosin A, and a tylosin-urea adduct with retention times of approximately 7.4 minutes and 10.7 minutes for this compound and A, respectively, using a C8 column. nih.gov The precision of HPLC methods is generally high, with reported coefficients of variation (CV) often below 15% for biological samples, indicating good repeatability. nih.govnih.gov

Table 1: Examples of HPLC Conditions for Tylosin Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C8 (15 cm) nih.gov C18 (250 x 4.6 mm, 5 µm) reddit.com C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient of methanol and aqueous solution (0.5% acetic acid, 5 g/L tetramethylammonium (B1211777) chloride) nih.gov Acetonitrile:Water (90:10) reddit.com 100% Methanol researchgate.net
Flow Rate 1.5 mL/min nih.gov 1.5 mL/min reddit.com 1.8 mL/min researchgate.net
Detection UV at 280 nm nih.gov UV at 292 nm reddit.com UV at 280 nm researchgate.net
Retention Time (this compound) ~7.4 min nih.gov Not specified for B Not specified for B
Retention Time (Tylosin A) ~10.7 min nih.gov ~2.0 min (as tartrate) reddit.com ~0.7 min (as tartrate) researchgate.net

| Matrix | Animal Feeds nih.gov | Pharmaceutical Formulation reddit.com | Pharmaceutical Formulation researchgate.net |

This table is interactive. Users can sort columns to compare different methodologies.

For unequivocal identification and highly sensitive quantification, HPLC is coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). This combination has become the gold standard for confirmatory analysis of antibiotic residues. researchgate.net Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for tylosin analysis. nih.govwaters.com

In a typical LC-MS analysis, the protonated molecule [M+H]⁺ of the parent compound is monitored. For Tylosin A, this precursor ion is m/z 916.5. researchgate.netnih.gov In tandem mass spectrometry (LC-MS/MS), this precursor ion is selected and fragmented to produce characteristic product ions, which are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference. mdpi.com A study on bee larvae developed an LC-MS/MS method to quantify Tylosins A, B, C, and D simultaneously. waters.com The use of volatile mobile phase components, such as ammonium (B1175870) acetate (B1210297) or formic acid, is crucial for compatibility with the MS interface. nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Tylosin Analysis

Parameter Value/Setting Source
Ionization Mode Electrospray Ionization (ESI), Positive nih.govwaters.com
Precursor Ion (Tylosin A) m/z 916.3 - 916.5 nih.govcabidigitallibrary.org
Product Ions (Tylosin A) m/z 772, 407, 754 massbank.eu
Column C18 (e.g., Zorbax Eclipse, Luna) researchgate.netwaters.com
Mobile Phase A 0.05M Formic acid in water researchgate.net
Mobile Phase B 0.05M Formic acid in acetonitrile researchgate.net

| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Gas chromatography-mass spectrometry (GC-MS) is not a conventional or widely used technique for the analysis of this compound or other macrolide antibiotics. The primary limitation is the physicochemical nature of these compounds. Macrolides are large, polar molecules with high molecular weights and consequently, very low volatility and thermal stability. Direct injection into a hot GC inlet would lead to decomposition rather than volatilization.

For a compound to be amenable to GC analysis, it must be volatile and thermally stable. To overcome these limitations for compounds like this compound, a chemical derivatization step would be necessary. Derivatization aims to convert polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives. Common derivatization reactions include silylation or acylation. However, due to the complexity and size of the tylosin molecule, derivatization can be challenging and may result in multiple products. Given the widespread availability and success of robust LC-MS methods that can analyze this compound directly, the development of a GC-MS method is generally considered impractical and unnecessary. jfda-online.com

Immunochemical Assay Development and Validation (e.g., ELISA)

Immunochemical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), serve as rapid and cost-effective screening tools for detecting tylosin in a large number of samples. mdpi.com These assays are based on the specific binding of an antibody to the target analyte (tylosin). The most common format is a competitive ELISA, where tylosin in the sample competes with a known amount of enzyme-labeled tylosin for a limited number of antibody binding sites coated on a microtiter plate.

The signal generated is inversely proportional to the concentration of tylosin in the sample. While ELISAs are highly sensitive, with limits of detection (LOD) reported in the low parts-per-billion (ppb) range, they may exhibit cross-reactivity with other structurally related macrolides. For instance, one commercially available kit reports 100% cross-reactivity with tylosin and 105% with tilmicosin. Therefore, any positive results from an ELISA screening should be confirmed by a chromatographic method like LC-MS/MS.

Table 3: Characteristics of Commercial Tylosin ELISA Kits

Feature Kit 1 Kit 2 Kit 3
Assay Type Indirect Competitive Competitive mdpi.com Competitive researchgate.net
Validated Matrices Tissue Feed Extract mdpi.com Muscle, Honey, Milk, Egg researchgate.net
Limit of Detection (LOD) 0.5 ppb (Tissue) Not Specified 0.5 ppb (Honey), 1 ppb (Muscle) researchgate.net
Standard Concentrations 0 - 40.5 ppb 0 - 20 ng/mL mdpi.com Varies by matrix

| Incubation Time | Not specified | 40 min (screening) mdpi.com | 1 h 15 min researchgate.net |

This is an interactive table. Users can compare features across different ELISA kits.

Sample Preparation Strategies for Diverse Matrices (e.g., Environmental, Biological, Feed)

Effective sample preparation is a critical step to isolate this compound from the complex sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. The chosen strategy depends heavily on the nature of the matrix.

Biological Matrices (Tissue, Milk, Eggs, Plasma): For tissues like muscle, liver, and kidney, the process often begins with homogenization followed by solvent extraction. Solvents such as chloroform, or mixtures of methanol/water or acetonitrile are commonly used. nih.gov Protein precipitation is a key step for plasma samples, often achieved by adding methanol or acetonitrile. Subsequent cleanup is typically performed using solid-phase extraction (SPE) with cartridges like Diol, Oasis HLB, or C18, which helps remove lipids and other interferences. nih.gov

Animal Feed: Extraction from feed samples is generally performed using an acidified methanol-water mixture. This is followed by a solid-phase extraction cleanup step to isolate the antibiotic from the complex feed components before LC-MS analysis. nih.gov

Environmental Matrices (Poultry Litter): A method known as low-temperature partitioning extraction (LTPE) has been developed for extracting tylosin from poultry litter. This involves mixing the sample with an extraction solvent and then freezing it to separate the solid matrix from the liquid extract containing the analyte.

Table 4: Summary of Sample Preparation Methods for this compound

Matrix Extraction Method Cleanup Method Analytical Technique Source
Animal Feed Acidified Methanol:Water Solid-Phase Extraction (SPE) - Oasis HLB LC-MS nih.gov
Bovine Muscle Chloroform Extraction SPE - Diol LC-MS
Pig Plasma Methanol Deproteinization Centrifugation, Evaporation, Reconstitution LC-MS
Eggs Citrate Buffer & Acetonitrile (Liquid-Liquid Extraction) Centrifugation LC-MS/MS massbank.eu
Poultry Litter Low-Temperature Partitioning Extraction (LTPE) Centrifugation HPLC-UV, HPLC-MS/MS

| Broiler Tissues | Homogenization & Solvent Extraction | Not specified | HPLC | nih.gov |

This interactive table allows for sorting by matrix, extraction method, and other parameters.

Methodological Validation Parameters for Analytical Performance

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated. nih.gov Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH) or Commission Decision 2002/657/EC for veterinary drug residues. researchgate.netnih.gov Key performance parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically demonstrated by a calibration curve with a correlation coefficient (r²) value greater than 0.99. nih.gov

Accuracy (Trueness): The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%), with acceptable values generally being ≤15%. nih.govnih.gov

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 5: Example Validation Data for Tylosin Analysis in Broiler Tissues by HPLC

Parameter Liver Kidney Muscle
Linearity (r²) 0.9989 0.9978 0.9962
Accuracy (Average %) 10.43% 4.63% 7.16%
Precision (Average %) 10.43% 4.63% 7.16%
LOD (µg/g) 9.05 9.05 9.05

| LOQ (µg/g) | 30.17 | 30.17 | 30.17 |

Source: Adapted from. Note: In the source, accuracy and precision values were reported identically. This table is interactive and can be sorted by parameter.

Structural Modifications, Derivatization, and Rational Design of Tylosin B Analogs

Targeted Chemical Synthesis and Semisynthesis Strategies

Chemical synthesis and semisynthesis play crucial roles in generating novel tylosin (B1662201) B analogs rsc.orgnih.gov. Semisynthesis, which utilizes naturally occurring macrolides as starting materials for chemical modification, is particularly valuable due to the complex structure of these compounds nih.gov. Targeted chemical synthesis allows for precise modifications at specific positions.

One approach involves the selective acylation of hydroxyl groups on the tylosin structure. For instance, selective acylation techniques have been developed to synthesize derivatives like 3-O-acetyl-4″-O-isovaleryltylosin and 3-O-acetyl-23-O-demycinosyl-4″-O-isovaleryltylosin starting from tylosin rsc.org. These methods often involve protecting group strategies to direct modifications to desired positions.

Another strategy focuses on modifying the aldehyde and ketone functions present in tylosin and its derivatives. Imino tylosin derivatives have been prepared through chemical transformations of the C-9 keto and/or C-20 aldehyde groups, including the formation of oximes and their corresponding dimethylacetal derivatives google.com. These modified functional groups can serve as valuable intermediates for further derivatization, such as Beckmann rearrangement of oximes to yield amides or lactams google.com.

Metal complexes of tylosin have also been synthesized and studied, revealing that tylosin can act as a ligand binding metal ions, preferably coordinating with the mycaminose (B1220238) fragment scirp.orgscirp.org. These complexes have shown varied antimicrobial activities compared to the free tylosin ligand scirp.orgscirp.org.

Modification of Glycosyl and Aglycone Moieties for Enhanced Bioactivity

Modifications to both the sugar (glycosyl) and macrolactone ring (aglycone) moieties of tylosin B are explored to enhance bioactivity. The deoxysugar moiety often significantly influences biological activity by being responsible for specific interactions with molecular targets jmb.or.kr.

Derivatization at Specific Hydroxyl and Aldehyde Functions

Hydroxyl groups at various positions on the tylosin structure, such as the 2'-, 3-, and 4''-positions, are targets for derivatization plos.orggoogle.com. Acylation of these hydroxyl groups can lead to improved oral absorption and increased anti-Wolbachia potency, as observed with tylosin A derivatives plos.org. The 2'-OH group on the mycaminose sugar is particularly accessible for acylation under mild conditions due to activation by an adjacent amine functionality plos.org. Selective acylation of the 4''-hydroxyl group on the mycarose (B1676882) sugar (present in tylosin A but not this compound) can be achieved using activated intermediates plos.org.

The aldehyde function at the C-20 position is also a key site for modification google.comnih.gov. Reducing the aldehyde group to a hydroxyl is one possible transformation google.com. Alternatively, the C-20 aldehyde moiety of desmycosin (this compound) can be modified into α-acylamino and α-acyloxy amide functionalities using multicomponent reactions like Ugi and Passerini reactions nih.gov. These modifications have shown potential for enhanced antibacterial activity against Gram-negative bacteria nih.gov.

Synthesis of Novel Heterocyclic and Amide Derivatives

The synthesis of novel heterocyclic and amide derivatives of this compound is an active area of research nih.govmdpi.com. Multicomponent reactions, particularly those involving isocyanides, have been employed to synthesize α-acylamino and α-acyloxy amide derivatives by modifying the C-20 aldehyde of desmycosin nih.gov. These reactions offer an efficient way to generate diverse chemical structures.

Studies have shown that introducing various amino groups at the C-23 position of 5-O-mycaminosyltylonolide, a related macrolide structure, can lead to compounds with high antibacterial activity against both Gram-negative and Gram-positive bacteria acs.org. Specifically, the introduction of aromatic amines at the C-23 position has been reported to improve activity against Gram-negative bacteria acs.org.

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-Activity Relationship (SAR) studies are essential for understanding how structural modifications to this compound affect its biological activity and pharmacological profile acs.orgscirp.orgscirp.orgmdpi.com. These studies involve synthesizing a series of derivatives with systematic structural changes and evaluating their biological properties, such as antimicrobial potency and spectrum.

SAR profiling of macrolides often involves determining their antimicrobial and ribosome-binding activities scirp.orgscirp.org. For tylosin derivatives, SAR studies have focused on the impact of modifications at various positions, including the hydroxyl groups and the aldehyde function plos.orgacs.org. For example, modifications at the 4''-OH group of tylosin A have been shown to improve oral absorption and anti-Wolbachia potency plos.org. The presence of the aldehyde functionality at C-20 has been found to be critical for high activity in some macrolide derivatives, showing significantly improved activity over corresponding hydroxyl or unoxidized counterparts nih.gov.

SAR studies on C-23 modified 5-O-mycaminosyltylonolide derivatives revealed that the type of amino group introduced at this position influences antibacterial activity acs.org. Derivatives with certain amino groups showed increased activity against drug-resistant bacteria and Gram-negative bacteria acs.org.

Biotechnological Approaches for Engineered Biosynthesis of Novel this compound Derivatives

Biotechnological approaches, particularly engineered biosynthesis, offer a powerful alternative to chemical synthesis for generating novel macrolide derivatives, including those related to this compound nih.govnih.govumich.eduresearchgate.net. This involves manipulating the biosynthetic machinery of the producing organism, Streptomyces fradiae, or using heterologous expression systems.

Engineered biosynthesis can involve modifying the polyketide synthase (PKS) genes responsible for synthesizing the macrolactone core or altering the genes encoding enzymes involved in post-PKS modifications, such as glycosylation and methylation nih.govnih.govumich.edu. For instance, manipulating the genes encoding O-methyltransferases TylE and TylF, which are involved in the methylation of the mycinose (B1239270) sugar in the tylosin biosynthetic pathway, can lead to the production of novel glycosylated macrolide derivatives nih.gov.

Heterologous expression of the tylosin PKS in other Streptomyces species, such as Streptomyces venezuelae, has been used to produce the tylosin aglycone, tylactone (B1246279), and its derivatives umich.eduresearchgate.net. Engineered S. venezuelae strains with modified deoxysugar biosynthetic pathways and flexible glycosyltransferases can attach unnatural sugars to the tylactone aglycone, generating novel glycosylated tylosin derivatives jmb.or.krresearchgate.net. This combinatorial biosynthesis approach allows for the generation of structurally diverse macrolides jmb.or.krresearchgate.net.

Disruption of regulatory genes, such as wblA in Streptomyces ansochromogenes, has also led to the identification of novel tylosin analogues with enhanced activity against certain bacteria nih.gov. This highlights the potential of genetic manipulation to unlock the production of cryptic or low-abundance macrolide derivatives.

Conformational Analysis of this compound and its Modified Forms

Understanding the three-dimensional structure and conformational flexibility of this compound and its derivatives is crucial for rational drug design and SAR studies mdpi.commdpi.comresearchgate.net. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling are employed for conformational analysis mdpi.commdpi.comresearchgate.net.

NMR spectroscopy, including one- and two-dimensional techniques like ROESY, can provide information about the spatial relationships between atoms and help elucidate the preferred conformations in solution mdpi.commdpi.comresearchgate.net. Molecular modeling, using various force fields, can predict low-energy conformations and complement experimental data mdpi.comresearchgate.net.

Studies on tylosin A, a closely related compound, have shown that its conformation can vary depending on the solvent used mdpi.commdpi.comresearchgate.net. Conformational analysis of this compound has also been performed using molecular modeling, identifying low-energy conformers mdpi.com. These studies contribute to understanding how structural modifications might influence the molecule's shape and its interaction with its ribosomal target site. The binding of macrolides, including tylosin, to the bacterial ribosome has been studied using techniques like X-ray crystallography, revealing their binding site in the peptide exit tunnel mdpi.com. This structural information is invaluable for designing derivatives that can bind more effectively or overcome resistance mechanisms.

Environmental Dynamics and Ecological Ramifications of Tylosin B

Abiotic and Biotic Degradation Pathways in Environmental Compartments

The degradation of Tylosin (B1662201) B, alongside other tylosin factors, in environmental compartments involves both abiotic and biotic processes, though the specific pathways and rates can vary significantly depending on environmental conditions and concentration levels.

Abiotic Degradation: Abiotic processes, such as photolysis and hydrolysis, are recognized as major factors influencing the loss of tylosin in the environment wikipedia.orgchembase.cnwikipedia.orgnih.govherts.ac.ukinvivochem.cnnih.gov. Studies have observed slight increases of Tylosin B in pond water after two months, which may be attributable to ionic strength or exposure to light wikipedia.orgchembase.cnwikipedia.orgherts.ac.ukchem960.com. This suggests that while some abiotic processes may lead to the degradation of other tylosin factors (e.g., Tylosin A forming photoreaction products like isotylosin A alcohol and isotylosin A aldol (B89426) wikipedia.orgchembase.cnwikipedia.orgnih.govherts.ac.uk), this compound itself might exhibit increased presence under certain light conditions or ionic strengths. Tylosin C can also form through abiotic transformation, particularly facilitated by clay particles wikipedia.org.

Biotic Degradation: The role of biotic degradation in the environmental fate of tylosin, including this compound, appears to be concentration-dependent. At higher concentrations (e.g., 50 µg/ml or µg/g), some studies reported no observable biotic degradation of tylosin in pond water or agronomic soil, potentially due to the inhibitory effects of high antibiotic concentrations on microbial activity wikipedia.orgnih.govchembase.cnwikipedia.orgnih.govherts.ac.uknih.gov. However, at lower, more environmentally relevant concentrations (e.g., 7.5 ng/ml), biotransformation can play an important role in the degradation of tylosin in water, with microbes from manure potentially contributing to its dissipation wikipedia.orgnih.govchembase.cnwikipedia.orgnih.govherts.ac.uk. Furthermore, specific microbial strains, such as Brevibacillus borstelensis, have demonstrated high efficiency in degrading tylosin, achieving up to 75% degradation of a 25 mg/L concentration within seven days invivochem.cn. Bio-processes are also implicated in the decomposition of tylosin, with over 90% degradation observed after 20 days in soil when applied as tylosin fermentation dregs cenmed.com.

Adsorption, Desorption, and Mobility in Soil and Aquatic Ecosystems

The movement and distribution of this compound in environmental matrices are significantly governed by its adsorption and desorption characteristics, which in turn dictate its mobility.

Adsorption: Tylosin, including its various factors, exhibits strong sorption to diverse soil types wikipedia.orgnih.govchembase.cnwikipedia.orgnih.govherts.ac.ukuni.lu. This sorption is influenced by soil properties and the presence of manure amendments wikipedia.orgnih.govchembase.cnwikipedia.orgnih.govherts.ac.uk. Iron-rich farmland soils, such as red soil, have been shown to adsorb tylosin uni.lu. The adsorption capacity of tylosin can be significantly reduced by the co-presence of common cations, with their influence following the order: Ca²⁺ > Mg²⁺ > K⁺ >> Na⁺ uni.lu. Ion exchange is a primary mechanism for tylosin adsorption on iron minerals, and this process is sensitive to ionic strength uni.lu. Macrolide antibiotics, including tylosin, readily adsorb to soils with high mineral content, such as iron, aluminum, and manganese nih.gov. Sorption distribution coefficients (K_d) for tylosin have been reported to range from 8 to 128 L/kg nih.govherts.ac.uk and 42 to 65 mL/g nih.gov, with adsorption significantly correlating with the clay content of the soil nih.gov.

Desorption: Desorption of tylosin from soils can be low; for instance, less than 0.2% of total sorbed tylosin at high concentrations was desorbed from a South Dakota soil herts.ac.uk. Desorption rates vary with soil type and pH, with higher desorption observed under acidic conditions and lower desorption between pH 6.0 and 7.5 in Louisiana soils herts.ac.uk. Different clay minerals also exhibit varying desorption strengths, with desorption from montmorillonite (B579905) being the lowest, followed by illite (B577164) and kaolinite (B1170537) herts.ac.uk. Agricultural practices such as soil acidification treatment (e.g., lime application) and the use of chemical phosphate (B84403) fertilizers can lead to the desorption and release of adsorbed tylosin due to the introduction of large quantities of calcium ions uni.lu. High salinity and alkaline environments are also conducive to desorption nih.gov.

Mobility: Tylosin generally exhibits low to no mobility in soil, as indicated by its Koc values ranging from 553 to 7,988 herts.ac.ukuni.lu. However, its leachability is dependent on specific soil properties and manure amendment wikipedia.orgnih.govchembase.cnwikipedia.orgnih.govherts.ac.uk. In intact soil column studies, tylosin concentrations in leachate ranged from 0.1 to 2.8 ng/mL wikipedia.org. Adsorbed tylosin in surface soil poses a risk of runoff into water bodies through soil erosion nih.govchembase.cnwikipedia.orgnih.govherts.ac.uk. The movement of tylosin within soil profiles is influenced by soil type; for example, it largely remained in the top 0-2.5 cm layer in sandy loam but could move deeper, up to 20 cm, in sandy soil herts.ac.uk. Trace levels of tylosin residues from manure-applied farmlands are considered a major source of contamination for surface water systems via soil erosion and preferential flow processes nih.gov.

Persistence and Bioavailability of this compound Residues in Agroecosystems

The persistence of this compound in agroecosystems is a critical aspect of its environmental impact, influencing its long-term presence and potential effects.

Bioavailability: The bioavailability of tylosin for aquatic plants like coontail has been observed to be low wikipedia.org. While the oral bioavailability of tylosin in animals is generally low (e.g., 13.7% in some cases) and it has a short half-life (1.5–2 hours) in the animal body, this implies that most excretion of the active compound occurs during the treatment period nih.gov. The presence of microplastics in the environment can potentially increase the bioavailability of pollutants, which could include adsorbed tylosin nih.govnih.gov. Although soil interstitial water can reduce the potency of tylosin, its concentration may remain constant, indicating continued exposure potential herts.ac.uk. The biological activity of bound tylosin residues further complicates the assessment of its true environmental bioavailability and impact wikipedia.org.

Table 1: Persistence of this compound and General Tylosin in Environmental Compartments
Compound/MixtureEnvironmental CompartmentPersistence MetricObserved ValueReference
This compoundSandy to Loamy Sand SoilsHalf-life84-114 days herts.ac.uk
This compound (Desmycosin)Anaerobic Swine Manure Slurries90% Disappearance Time30-130 hours ncats.io
This compound (Desmycosin)Aerobic Swine Manure Slurries90% Disappearance Time12-26 hours ncats.io
Tylosin (general)Soil (various textures)Half-life5 to >120 days (3-73 days in sand vs. clay) wikipedia.orguni-freiburg.de
Tylosin (general)Poultry Litter (treated group)Concentration at Day 42290.16 µg kg⁻¹ nih.gov
Tylosin (general)Soil (poultry manure amended)Detected Concentration Range1.65–9.9 µg kg⁻¹ nih.gov

Impact on Environmental Microbial Communities and Resistome Development

The presence of this compound and other tylosin residues in the environment exerts significant pressure on microbial communities, contributing to the development and spread of antibiotic resistance.

Selective Pressure on Bacterial Populations and Resistance Gene Spread

The environmental presence of tylosin, including this compound, is a major concern due to its role as a selective pressure for antibiotic resistance. There is a strong concern that even low levels of tylosin in the environment can promote bacterial resistance, potentially reducing the effectiveness of erythromycin (B1671065) and other related antibiotics used in human medicine wikipedia.org. Tylosin belongs to the macrolide-lincosamide-streptogramin B (MLS_B) superfamily and is known to cross-select for resistance to erythromycin. Its use creates selective pressure not only for macrolide resistance but also for tetracycline (B611298) resistance through co-selection.

Enterococci, which are prevalent in animal feces, are known as "antibiotic resistance gene traffickers" and serve as a natural vector for the transmission of bacteria and their antimicrobial resistance genes into the environment. Tylosin-resistant bacteria have been isolated from cornfields, although it remains unclear whether these resistant strains originated in the environment or were introduced via applied manure wikipedia.org. The biological activity retained by unextractable (bound) antibiotic residues can continue to exert selective pressure on environmental bacteria wikipedia.org.

The increased use of tylosin in swine and poultry production has led to a dramatic rise in resistant bacteria, as evidenced by antimicrobial resistance surveys in Enterococci. High cross-resistance (90-100%) has been observed between erythromycin, spiramycin (B21755), and tylosin among swine enterococcal isolates. In feedlot cattle, an increase in erythromycin-resistant enterococci was noted after approximately 100 days of tylosin feeding. Pigs fed tylosin showed a rapid and significant increase in tylosin-resistant anaerobes (from 11.8% to 89.6% within three weeks) and higher incidence and concentrations of macrolide-lincosamide-streptogramin B (MLS_B) resistance genes such as erm(A), erm(F), erm(G), and erm(B) in their feces. The spread of resistance can occur through both clonal expansion of resistant strains and the horizontal transfer of resistance genes. Notably, antimicrobial resistance genes can persist and spread even in the absence of continuous antibiotic selective pressure.

Effects on Biogeochemical Cycling Processes

The ecological impact of tylosin extends to its potential to disrupt critical biogeochemical cycling processes within environmental systems. The presence of antimicrobials in manure-amended soils can negatively affect ecosystem functioning by interfering with these cycles ncats.io. Specifically, the impact of tylosin on microbial communities, as discussed above, can lead to disturbances in biogeochemical cycles. For instance, studies indicate that tylosin can disturb soil nitrogen cycling wikipedia.org.

Beyond direct microbial effects, the interaction of tylosin with other environmental contaminants, such as microplastics, can further complicate biogeochemical processes. Microplastics have been shown to interfere with biogeochemical cycles by either blocking the transfer of certain elements or facilitating shortcuts for others, and they can also increase the bioavailability of pollutants nih.gov. Given that tylosin has been observed to adsorb to microplastics like polyvinyl chloride (PVC) nih.gov, this interaction could potentially alter the transport and fate of tylosin, indirectly impacting biogeochemical cycles.

Table 2: Adsorption Characteristics of Tylosin in Soil
CompoundAdsorption Coefficient (Kd) RangeKey Influencing FactorsReference
Tylosin (general)8-128 L/kgSoil properties, manure amendment, clay content, presence of cations (Ca²⁺ > Mg²⁺ > K⁺ >> Na⁺) wikipedia.orgnih.govchembase.cnwikipedia.orgnih.govherts.ac.ukuni.lunih.govherts.ac.uk
Tylosin (general)42-65 mL/gSoil properties, manure amendment nih.gov

Advanced Research Applications and Regulatory Science Considerations for Tylosin B

Pharmacokinetic and Metabolic Profiling in Biological Systems

Understanding the pharmacokinetic and metabolic profiles of antimicrobial compounds like Tylosin (B1662201) B is crucial for assessing their disposition in biological systems and informing regulatory decisions.

Biotransformation Pathways and Metabolite Identification

Research into the biotransformation pathways of tylosin, which includes Tylosin B as a component, indicates that the primary routes involve reduction, O-demethylation at the mycinose (B1239270) moiety, and N-demethylation at the mycaminose (B1220238) substituent, or a combination of these processes fao.org. However, studies on the metabolic profile of tylosin in rats and pigs have explicitly stated that this compound was not identified among the major metabolic residues fao.org. For instance, in rats, approximately 99% of metabolic residues were excreted in feces, with principal components being tylosin D (10%), tylosin A (6%), and tylosin C and dihydrodesmycosin (DDM; 4%), but no this compound fao.org. Similarly, in pigs, key excreted residues included tylosin D (33%), dihydrodesmycosin (8%), and tylosin A (6%), with no detection of this compound in the metabolic profile fao.org. This suggests that while this compound is a co-metabolite in the initial fermentation, its presence as a significant biotransformation product in vivo from Tylosin A is not commonly observed.

Predictive Pharmacokinetic Modeling (e.g., Physiologically Based Pharmacokinetic Models)

Physiologically Based Pharmacokinetic (PBPK) models are instrumental in predicting drug absorption, distribution, metabolism, and excretion in various biological systems, aiding in food safety assessments and withdrawal interval estimations oup.comdiva-portal.org. While PBPK models have been developed for tylosin (referring to the mixture predominantly composed of Tylosin A) in various species, including broiler chickens, laying hens, and dairy cows, specific PBPK models focusing solely on this compound are not extensively documented oup.comdiva-portal.orgscite.ainih.gov.

An open-source interactive PBPK model for tylosin in broiler chickens and laying hens has been developed to predict pharmacokinetics in plasma, tissues, egg yolk, and white, demonstrating adequate predictive capabilities with determination coefficients of 0.87 and 0.78, respectively oup.comscite.ainih.gov. This model encompasses various compartments such as plasma, crop, gizzard, small intestine, colon, muscle, liver, kidney, fat, and an integrated reproductive system oup.comscite.ai. Another PBPK model for tylosin in dairy cows was developed to evaluate its excretion in milk diva-portal.org. These models primarily address the pharmacokinetics of the parent compound, Tylosin A, and its major metabolites, given this compound's status as a minor component and its infrequent identification as a significant in vivo metabolite fao.org.

Microbiological Risk Assessment and Acceptable Daily Intake Re-evaluation

Microbiological risk assessment (MRA) for veterinary drugs, including tylosin, involves evaluating their potential impact on human intestinal microflora and establishing an acceptable daily intake (ADI). A re-evaluation of the microbiological acceptable daily intake (mADI) for tylosin has been conducted based on updated relevant data and international guidelines d-nb.infonih.gov.

The microbiological point of departure for tylosin was determined as 0.308 µg/mL, representing the mean 50% minimum inhibitory concentration (MIC50) derived from the Food Safety Committee of Japan (FSCJ) evaluation report d-nb.infonih.gov. Significant changes in guidelines, such as the volume of colon content being updated from 220 g to 500 mL in compliance with International Cooperation on Harmonization of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines, have influenced mADI calculations d-nb.infonih.gov. A correction factor of 0.224 was applied to the mean MIC50 for tylosin in the mADI equation, accounting for the transformation of the drug to metabolites with reduced activity prior to entering the colon and binding to fecal materials d-nb.infonih.gov.

The re-evaluated mADI for tylosin was determined to be 0.01 mg/kg body weight per day d-nb.infonih.gov. This re-evaluation considers the varying antimicrobial activities of tylosin derivatives, where this compound, C, and D, along with dihydrodesmycosin, exhibit approximately 50–83%, 70–75%, 30–35%, and 15–31% of the antibiotic activity of Tylosin A, respectively d-nb.info. The hazard index, calculated by dividing the estimated chronic dietary exposure by the mADI, did not exceed 100%, indicating that chronic dietary exposure to tylosin residues from veterinary use is unlikely to pose a public health concern d-nb.infonih.gov.

Investigation of Transfer Mechanisms of Antimicrobial Resistance Factors

The use of tylosin, including its minor components like this compound, in veterinary medicine has implications for the development and transfer of antimicrobial resistance (AMR) factors. Tylosin is a macrolide antibiotic, and its use can select for bacterial cross-resistance to other macrolides, lincosamides, and streptogramin B (MLS) antibiotics, such as erythromycin (B1671065), due to similar resistance mechanisms europa.eunih.govresearchgate.net.

Scientific evidence suggests that tylosin use contributes to the development of erythromycin cross-resistance, as common resistance mechanisms within the MLS group are similar europa.eu. For instance, high cross-resistance (90-100%) was observed between erythromycin, spiramycin (B21755), and tylosin among swine enterococcal isolates in a Finnish survey europa.eu. Resistance mechanisms often involve genes like erm(B) and erm(X), which can be found in various bacterial species, including Arcanobacterium pyogenes and enterococci nih.govresearchgate.netoup.com. Erm(B), for example, has been identified in tylosin-resistant A. pyogenes isolates and confers resistance to erythromycin and clindamycin (B1669177) nih.gov.

Studies have shown that subtherapeutic levels of tylosin in feed can significantly increase the levels of tylosin-resistant anaerobes in pigs. For example, pigs given tylosin-supplemented feed showed a rise in tylosin-resistant anaerobes from 11.8% to 89.6% within three weeks oup.com. Furthermore, tylosin-fed pigs had a higher incidence of erm(A), erm(F), and erm(G) genes, along with significantly higher concentrations of erm(B) in their feces oup.com. This highlights the role of tylosin in selecting for and potentially facilitating the transfer of resistance genes within the microbial population.

Exploration of Novel Therapeutic Targets and Applications

Beyond its traditional antimicrobial applications, research explores novel therapeutic targets and applications for tylosin and its derivatives.

Anti-Wolbachia Agents for Filarial Diseases

Filarial diseases, such as onchocerciasis (river blindness) and lymphatic filariasis, are caused by parasitic nematodes that harbor obligate intracellular Wolbachia bacteria. These bacteria are essential for the worms' fertility, development, and survival, making them a validated drug target for macrofilaricidal outcomes sci-hub.seplos.orgplos.org.

While doxycycline (B596269) has demonstrated efficacy in depleting Wolbachia, its use is limited by contraindications in certain populations and a prolonged treatment regimen plos.orgplos.org. This has spurred the search for new anti-Wolbachia agents. Tylosin, a veterinary antibiotic, has been identified as having potent anti-Wolbachia efficacy sci-hub.seplos.orgplos.org. This discovery led to medicinal chemistry programs focused on developing novel analogs.

Flubentylosin (ABBV-4083), a semisynthetic analog of Tylosin A, has emerged as a promising candidate with potent anti-Wolbachia and anti-filarial activity sci-hub.seplos.orgplos.orgdndi.orgresearchgate.netsemanticscholar.org. Preclinical studies have shown that flubentylosin induces robust Wolbachia depletion in various in vivo models, demonstrating superiority over doxycycline and effectiveness with shorter dosing regimens plos.orgdndi.orgresearchgate.net. Flubentylosin indirectly targets macrofilariae by depleting Wolbachia, leading to a loss of fertility in adult female worms and reduced microfilariae levels plos.orgresearchgate.net. Clinical trials are ongoing to further evaluate its safety and efficacy in human patients plos.orgdndi.org. While this compound is a related compound, the primary focus for anti-Wolbachia development within the tylosin family has been on derivatives of Tylosin A plos.orgplos.org.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating Tylosin B from its co-occurring analogs (e.g., Tylosin A, C, D) in fermentation mixtures?

  • Answer : this compound constitutes a minor component (~10–20%) of the tylosin mixture, requiring high-resolution chromatographic separation. Use reverse-phase HPLC with UV detection (e.g., at 290 nm) and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from analogs. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring baseline separation of peaks corresponding to structural variations in the lactone ring and sugar moieties .

Q. What are the key considerations for designing experiments to assess this compound stability under varying pH conditions?

  • Answer : Stability studies should replicate environmental or physiological pH ranges (e.g., pH 4–11). Prepare buffered solutions (e.g., 0.01 M CaCl₂) to maintain ionic strength. Monitor degradation via HPLC at intervals (e.g., 0, 12, 24, 100 hours). Note that this compound degradation accelerates under extreme pH: <40% remains at pH 4 after 100 hours, while complete degradation occurs at pH 11. Include controls (e.g., Milli-Q water at pH 5.7–6.7) to validate stability claims .

Q. How should researchers validate the identity and purity of newly synthesized this compound derivatives?

  • Answer : Combine spectroscopic techniques:

  • NMR : Compare proton/carbon shifts to reference spectra, focusing on the macrolide core and sugar substituents.
  • High-resolution MS : Confirm molecular formulas (e.g., this compound: C₄₃H₆₇NO₁₇).
  • Chromatography : Use HPLC with diode-array detection to verify homogeneity (>95% purity).
    Document all data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound across different experimental conditions?

  • Answer : Discrepancies (e.g., stability at pH 5.7–6.7 vs. rapid degradation at pH 4) arise from solvent composition and analytical sensitivity. Replicate studies using identical buffers (e.g., 0.01 M CaCl₂ vs. Milli-Q water) and validate degradation products via LC-MS/MS. Conduct time-series experiments (≥30 days) to assess long-term stability. Use kinetic modeling (e.g., first-order decay constants) to quantify pH-dependent degradation rates .

Q. What statistical methods are appropriate for analyzing time-dependent degradation data of this compound in environmental matrices?

  • Answer : Apply nonlinear regression to fit degradation curves (e.g., exponential decay models). Use ANOVA to compare degradation rates across pH/temperature conditions. For censored data (e.g., concentrations below detection limits), employ survival analysis or maximum likelihood estimation. Report uncertainties (e.g., 95% confidence intervals) and validate assumptions (e.g., homoscedasticity) using residual plots .

Q. How can researchers assess the ecological impact of this compound persistence in soil and water systems?

  • Answer : Design microcosm studies to simulate environmental fate:

  • Sorption experiments : Measure partition coefficients (Kd) using soil/water slurries; this compound’s weak base nature (pKa 7.73) increases sorption at lower pH.
  • Bioavailability assays : Use microbial viability tests (e.g., ATP bioluminescence) to quantify effects on soil microbiota.
  • Metabolite tracking : Identify transformation products (e.g., tylosin aglycone) via high-resolution MS and assess their antimicrobial activity .

Q. What experimental strategies mitigate interference from this compound’s degradation products in bioactivity assays?

  • Answer : Pre-treat samples with solid-phase extraction (SPE) to remove degradation byproducts. Use activity-guided fractionation (e.g., agar diffusion assays against Staphylococcus aureus) to isolate bioactive components. Validate results with LC-MS to confirm the presence of intact this compound versus inactive metabolites. Employ anaerobic conditions to minimize oxidative degradation during assays .

Methodological Guidelines

  • Data Reporting : Include raw chromatograms, kinetic plots, and statistical outputs in supplementary materials. Label axes with SI units and uncertainties .
  • Literature Review : Prioritize peer-reviewed studies on tylosin’s physicochemical properties and antimicrobial mechanisms. Exclude non-academic sources (e.g., commercial websites) .
  • Replication : Provide detailed protocols for buffer preparation, HPLC parameters, and microbial assays to ensure reproducibility .

Retrosynthesis Analysis

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